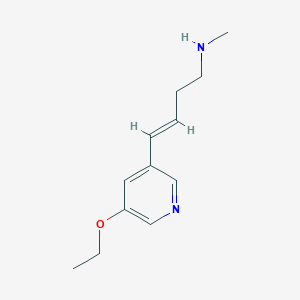

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TC-2559 implica varios pasos, comenzando con la preparación del intermedio clave, 4-(5-etoxi-3-piridinil)-N-metil-3-buten-1-amina. Este intermedio se somete luego a diversas condiciones de reacción para obtener el producto final. Las rutas sintéticas y las condiciones de reacción específicas son propietarias y no se divulgan públicamente en detalle .

Métodos de Producción Industrial

Los métodos de producción industrial para TC-2559 no están ampliamente documentados. Es probable que la producción implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma de su sal de difumarato para mejorar la estabilidad y la solubilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

TC-2559 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución son comunes, particularmente involucrando el anillo de piridina

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran TC-2559 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado e incluyen factores como la temperatura, el solvente y el tiempo de reacción .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de TC-2559 dependen de las condiciones de reacción específicas. Por ejemplo, la oxidación puede conducir a la formación de derivados de óxido de piridina N, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

TC-2559 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Neurofarmacología: Se utiliza para estudiar el papel de los α4β2 nAChRs en el sistema nervioso central y su participación en las funciones cognitivas y las enfermedades neurodegenerativas

Manejo del Dolor: TC-2559 ha mostrado potencial como agente analgésico al modular la transmisión sináptica inhibitoria en el asta dorsal de la médula espinal.

Desarrollo de Medicamentos: El compuesto se está investigando por su potencial como agente terapéutico para condiciones como el dolor neuropático y los déficits cognitivos.

Investigación Biológica: Se utiliza para explorar los mecanismos de acción de los receptores de acetilcolina nicotínicos y su papel en varios procesos fisiológicos

Mecanismo De Acción

TC-2559 ejerce sus efectos mediante la unión selectiva y la activación del subtipo α4β2 de los receptores de acetilcolina nicotínicos. Esta activación conduce a la modulación de la transmisión sináptica, particularmente en el sistema nervioso central. El compuesto aumenta la transmisión sináptica inhibitoria en el asta dorsal de la médula espinal, lo que contribuye a sus efectos antinociceptivos . Además, se ha demostrado que TC-2559 aumenta la liberación de dopamina en el estriado, lo que puede estar relacionado con sus propiedades de mejora cognitiva .

Comparación Con Compuestos Similares

Compuestos Similares

Varios compuestos son similares a TC-2559 en términos de su estructura y función, que incluyen:

Epibatidina: Un potente agonista de nAChR con fuertes propiedades analgésicas pero efectos secundarios significativos.

Citisina: Un agonista parcial de nAChRs utilizado en terapias para dejar de fumar.

Vareniclina: Otro agonista parcial de nAChRs utilizado para dejar de fumar.

Singularidad de TC-2559

TC-2559 es único debido a su alta selectividad para el subtipo α4β2 de nAChRs y su perfil farmacocinético favorable. A diferencia de otros compuestos similares, TC-2559 no induce efectos secundarios significativos como la hipotermia o la actividad locomotora aumentada, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 89943-13-5

- IUPAC Name : this compound

This compound features a pyridine ring substituted with an ethoxy group and a butenyl amine side chain, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal properties. The presence of the ethoxy group may enhance membrane permeability, facilitating the uptake of the compound into microbial cells, thus exerting its antimicrobial effects .

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds could significantly reduce cell viability in breast and prostate cancer models .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation. For instance, some studies suggest that similar compounds may act as inhibitors of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and is implicated in cancer progression .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study published in Journal of Medicinal Chemistry investigated the efficacy of a series of pyridine derivatives, including those similar to this compound, against MCF7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell proliferation rates .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Caspase activation |

| Compound B | 15 | Cell cycle arrest |

| This compound | 12 | Apoptosis induction |

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another investigation, the antimicrobial activity of various ethoxy-substituted pyridines was tested against Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. The study concluded that further modifications could enhance its efficacy .

Propiedades

Fórmula molecular |

C12H18N2O |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

InChI |

InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+ |

Clave InChI |

HFZDMKMXPGRKCK-GQCTYLIASA-N |

SMILES |

CCOC1=CN=CC(=C1)C=CCCNC |

SMILES isomérico |

CCOC1=CN=CC(=C1)/C=C/CCNC |

SMILES canónico |

CCOC1=CN=CC(=C1)C=CCCNC |

Sinónimos |

(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine TC 2559 TC-2559 TC2559 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.